molecular formula C13H17NO6S B2555185 (2E)-3-{3-[(2-hydroxyethyl)(methyl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid CAS No. 327094-28-0

(2E)-3-{3-[(2-hydroxyethyl)(methyl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid

Cat. No.: B2555185
CAS No.: 327094-28-0
M. Wt: 315.34
InChI Key: NYYAHTIJXTWLML-GQCTYLIASA-N
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Description

(2E)-3-{3-[(2-hydroxyethyl)(methyl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid is a high-purity chemical reagent intended solely for research and development purposes in laboratory settings. This compound features a unique molecular structure combining a prop-2-enoic acid (cinnamic acid) backbone with a methoxyphenyl ring and a critical N-(2-hydroxyethyl)-N-methylsulfamoyl moiety. The presence of the sulfamoyl group suggests potential for targeting enzymes, while the cinnamic acid derivative can be integral in designing molecules for various biochemical applications . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can rely on the documented quality and stability of this compound for their investigative work in developing novel biochemical probes.

Properties

IUPAC Name

(E)-3-[3-[2-hydroxyethyl(methyl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S/c1-14(7-8-15)21(18,19)12-9-10(4-6-13(16)17)3-5-11(12)20-2/h3-6,9,15H,7-8H2,1-2H3,(H,16,17)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYAHTIJXTWLML-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)S(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCO)S(=O)(=O)C1=C(C=CC(=C1)/C=C/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-[(2-hydroxyethyl)(methyl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Sulfamoyl Group:

    Methoxylation: The methoxy group is introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base.

    Hydroxyethylation: The hydroxyethyl group is added through an alkylation reaction using ethylene oxide.

    Formation of the Prop-2-enoic Acid Moiety: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and malonic acid in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{3-[(2-hydroxyethyl)(methyl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The prop-2-enoic acid moiety can be reduced to a propanoic acid using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of a propanoic acid derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Properties

Research indicates that derivatives of this compound exhibit potential anticancer activity. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis. For instance, a study demonstrated that sulfamoyl derivatives can effectively target tumor cells, enhancing therapeutic outcomes in breast and prostate cancers .

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of sulfamoyl derivatives on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that the compound may serve as a lead for developing new anticancer agents .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, which are pivotal in the inflammatory response.

Case Study:
In a study examining the effects of similar compounds on inflammation, researchers found that treatment with sulfamoyl derivatives resulted in decreased levels of TNF-alpha and IL-6 in animal models of arthritis. This suggests a promising avenue for developing treatments for chronic inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of (2E)-3-{3-[(2-hydroxyethyl)(methyl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid have also been explored. Compounds with sulfamoyl groups have shown effectiveness against various bacterial strains.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

Material Science Applications

In material science, the compound is being investigated for its role in developing smart materials and coatings due to its reactive double bond.

4.1 Photopolymerization

The compound can undergo photopolymerization, making it suitable for applications in coatings and adhesives. Its ability to form cross-linked networks upon exposure to UV light enhances the mechanical properties of materials.

Case Study:
Research conducted on photopolymerizable systems incorporating this compound revealed significant improvements in tensile strength and thermal stability compared to conventional polymers. This opens avenues for its use in high-performance coatings .

Mechanism of Action

The mechanism of action of (2E)-3-{3-[(2-hydroxyethyl)(methyl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy and hydroxyethyl groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfamoyl Group

The sulfamoyl group’s substituents significantly influence physicochemical properties and bioactivity. Below is a comparative analysis of derivatives with varying sulfamoyl substituents:

Table 1: Substituent Effects on Key Properties
Compound Name Substituent on Sulfamoyl Molecular Weight (g/mol) logP* (Predicted) Solubility (mg/mL) Reported Activity
Target Compound N-methyl-N-(2-hydroxyethyl) ~320 1.8 ~10 (DMSO) Under investigation
(2E)-3-[3-(Ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid Ethyl 295.3 2.5 ~5 (DMSO) Antitumor (IC₅₀: 12 μM, BGC-823)
(2E)-3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid Dimethyl 283.3 1.2 ~20 (Water) COX-2 inhibition (IC₅₀: 0.8 μM)
(2E)-3-[4-(Morpholine-4-sulfonyl)phenyl]prop-2-enoic acid Morpholine 297.3 -0.4 >50 (Water) Antidiabetic (PPARγ agonist)

Key Observations :

  • Hydrophilicity : The target compound’s 2-hydroxyethyl group improves water solubility compared to ethyl or dimethyl derivatives but is less hydrophilic than morpholine-sulfonamide analogs.
  • Bioactivity : Dimethylsulfamoyl derivatives show strong enzyme inhibition (e.g., COX-2), likely due to optimal steric and electronic interactions. Ethyl analogs exhibit moderate antitumor activity, while morpholine derivatives target nuclear receptors.

Backbone Modifications: Cinnamic Acid vs. Propenoic Acid Derivatives

Replacing the sulfamoyl group with other functional groups alters pharmacological profiles:

Table 2: Backbone Modifications and Activity
Compound Name Functional Group Molecular Weight (g/mol) Activity Mechanism
(2E)-3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid Hydroxyl + methoxy 194.2 Antioxidant (EC₅₀: 5 μM) Free radical scavenging
(2E)-3-(4-Cyclopropylphenyl)prop-2-enoic acid Cyclopropyl 237.3 Antiviral (EC₅₀: 1.2 μM, HCV) NS5B polymerase inhibition
Target Compound Sulfamoyl + hydroxyethyl ~320 Hypothesized: Kinase inhibition

Key Observations :

  • Antioxidant Activity : Hydroxyl and methoxy groups (e.g., ) enhance radical scavenging, absent in sulfamoyl derivatives.
  • Target Selectivity : Bulky substituents like sulfamoyl or cyclopropyl improve target specificity compared to simpler cinnamic acids.

Hydrogen-Bonding and Crystallography

The sulfamoyl group’s hydrogen-bonding capacity, as analyzed in , influences crystal packing and stability:

  • Ethylsulfamoyl Analogs: Reduced H-bond donors lead to less predictable crystallization behavior, as noted in and for similar acrylates.

Biological Activity

The compound (2E)-3-{3-[(2-hydroxyethyl)(methyl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid, also known as a sulfamoyl derivative of a methoxyphenyl acrylic acid, has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a prop-2-enoic acid backbone with a methoxyphenyl group and a sulfamoyl functional group. Its molecular formula is C12H15NO6SC_{12}H_{15}NO_6S, and it can be represented as follows:

\text{ 2E 3 3 2 hydroxyethyl methyl sulfamoyl 4 methoxyphenyl}prop-2-enoicacid}

Inhibition of Hyaluronan Synthesis

The sulfamoyl group in the compound is believed to play a crucial role in inhibiting hyaluronan synthesis, which is linked to tumor progression and inflammation. Inhibitors of hyaluronan synthesis have been shown to modulate the tumor microenvironment, thereby reducing metastasis and enhancing the effectiveness of other anticancer therapies .

The biological activity of the compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The presence of the sulfamoyl group suggests potential inhibition of sulfotransferases or other enzymes involved in metabolic pathways related to cancer progression.
  • Modulation of Cell Signaling : Compounds similar to this one have been shown to interfere with cell signaling pathways critical for cell proliferation and survival, such as the MAPK/ERK pathway.

Case Studies

  • In Vitro Studies : In vitro assays using cell lines have demonstrated that compounds with similar structures can induce apoptosis in cancer cells while sparing normal cells. The specific pathways involved include caspase activation and mitochondrial dysfunction.
  • Animal Models : Preclinical studies in mouse models have reported that administration of related compounds led to reduced tumor size and improved survival rates when combined with standard chemotherapy agents.

Data Summary Table

Activity Mechanism Reference
Antitumor EffectsERK pathway blockade
Inhibition of Hyaluronan SynthesisModulation of tumor microenvironment
Induction of ApoptosisCaspase activation; mitochondrial dysfunction

Q & A

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

  • Respiratory Protection: Use P95 (US) or P1 (EU EN 143) respirators for low exposure and OV/AG/P99 (US) or ABEK-P2 (EU EN 143) for higher concentrations. Ensure compliance with NIOSH/CEN standards.
  • Skin Protection: Full-body chemical-resistant suits (e.g., Tyvek®) and nitrile gloves are essential.
  • Environmental Control: Prevent drainage contamination via sealed reaction vessels and secondary containment trays.
  • Toxicology: Acute toxicity is classified as Category 4 (oral LD₅₀ > 300 mg/kg), with no carcinogenicity reported by IARC/OSHA .

Basic: What spectroscopic methods are most effective for structural confirmation of this compound?

Answer:

  • NMR: Use 1H^1H- and 13C^{13}C-NMR to resolve the (E)-configuration of the propenoic acid moiety and sulfamoyl group orientation.
  • HPLC-MS: Reverse-phase C18 columns with ESI-MS in negative ion mode confirm molecular weight (e.g., m/z ~367 for [M-H]⁻).
  • IR Spectroscopy: Key peaks include C=O (1700–1720 cm⁻¹), S=O (1150–1250 cm⁻¹), and O–H (broad ~3300 cm⁻¹) .

Advanced: How can synthetic routes be optimized to improve yield and purity?

Answer:

  • Stepwise Sulfamoylation: Introduce the 2-hydroxyethyl(methyl)sulfamoyl group early to minimize steric hindrance during propenoic acid coupling.
  • Catalytic Optimization: Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency (80–90% yield at 60–80°C).
  • Purification: Gradient silica gel chromatography (ethyl acetate/hexane, 3:7 to 1:1) followed by recrystallization in ethanol/water improves purity (>98%) .

Advanced: What experimental designs address contradictions in reported biological activity data (e.g., anti-inflammatory vs. no effect)?

Answer:

  • Dose-Response Curves: Test concentrations from 1 nM to 100 µM in primary macrophages (e.g., RAW 264.7) to identify biphasic effects.
  • Model Selection: Compare in vitro (NF-κB inhibition) and in vivo (murine paw edema) assays to resolve discrepancies.
  • Metabolite Screening: Use LC-MS to assess stability; rapid hydrolysis of the sulfamoyl group may explain null results in certain studies .

Basic: How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies:
    • Acidic/alkaline hydrolysis: Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 48 hours. Monitor via HPLC for degradation products (e.g., free sulfamoyl or methoxy cleavage).
    • Thermal Stability: Heat at 60°C for 72 hours; track propenoic acid isomerization using chiral columns .

Advanced: What computational methods predict interactions between this compound and biological targets (e.g., COX-2)?

Answer:

  • Molecular Docking: Use AutoDock Vina with COX-2 crystal structures (PDB: 5KIR) to map hydrogen bonds between the sulfamoyl group and Arg120/Val523.
  • MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
  • QSAR Modeling: Corporate Hammett σ values of the 4-methoxy group to predict IC₅₀ trends.

Basic: What in vitro assays are suitable for preliminary screening of antioxidant activity?

Answer:

  • DPPH Radical Scavenging: Incubate 10–100 µM compound with 0.1 mM DPPH; measure absorbance at 517 nm (EC₅₀ calculation).
  • FRAP Assay: Compare Fe³⁺ reduction capacity to ascorbic acid standards.
  • ROS Inhibition: Use H₂O₂-stimulated HEK293 cells with DCFH-DA fluorescence .

Advanced: How can researchers resolve discrepancies in logP values reported for this compound?

Answer:

  • Experimental Validation: Perform shake-flask partitioning (octanol/water) with HPLC quantification.
  • Chromatographic Estimation: Use retention times from C18 columns and calibration with known logP standards (e.g., cinnamic acid derivatives).
  • Computational Tools: Compare results from ChemAxon and ACD/Labs algorithms to identify systematic errors .

Basic: What chromatographic conditions are optimal for analytical quantification?

Answer:

  • HPLC:
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B), gradient 30–70% B over 20 min.
    • Detection: UV at 254 nm (sulfamoyl group) and 310 nm (propenoic acid) .

Advanced: What strategies mitigate batch-to-batch variability during scale-up synthesis?

Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR to monitor sulfamoylation completion (disappearance of –NH peaks).
  • Design of Experiments (DOE): Optimize solvent polarity (e.g., THF vs. DMF) and stoichiometry (1.2:1 sulfamoyl chloride:phenol).
  • Crystallization Control: Seed with pure compound to ensure consistent polymorph formation .

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